1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O2S/c13-10-2-1-3-11(8-10)21(19,20)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAWJPODQWYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-(2,2,2-trifluoroethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and trifluoroethyl groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sulfonyl Group Variations
- Methyl vs. Trifluoromethyl Sulfonyl : In phenylpiperazine derivatives, methyl sulfonyl (e.g., compound 5-25) exhibited >80% acaricidal activity at 1 ppm, while ethyl/isopropyl sulfonyl groups (5-26, 5-27) showed reduced efficacy. The trifluoromethyl sulfonyl analog (5-1) demonstrated significantly enhanced activity, attributed to increased electronegativity and steric effects .
- 3-Fluorophenylsulfonyl vs.
Trifluoroethyl vs. Other Alkyl Groups
- Trifluoroethyl vs. Methyl/Propyl : The trifluoroethyl group in the target compound enhances lipophilicity (logP ≈ 2.8) compared to methyl (logP ≈ 1.2) or propyl (logP ≈ 2.0) analogs, improving membrane permeability . This group also resists metabolic oxidation, unlike ethyl or isopropyl chains .
- Trifluoroethyl vs. Chlorobenzhydryl : In cytotoxic piperazines, chlorobenzhydryl-substituted derivatives (e.g., 5a–g) showed IC₅₀ values <10 µM against cancer cells, while trifluoroethyl analogs may prioritize acaricidal over cytotoxic activity due to differing target interactions .
Acaricidal Activity
- The trifluoromethyl sulfonyl group in 5-1 achieved >90% mortality against Tetranychus urticae at 10 ppm, outperforming methyl sulfonyl (5-25) and chloromethyl analogs (5-28). This highlights the critical role of fluorine substitution in enhancing pesticidal efficacy .
- Ortho vs. Meta Substitution : Meta-substituted sulfonyl groups (e.g., 3-fluorophenyl) showed comparable activity to ortho-substituted analogs, suggesting minimal steric hindrance in target binding .
Receptor Binding and Selectivity
- Dopamine Transporter (DAT) Affinity : Bridged piperazines with trifluoromethyl groups (e.g., compound 7) exhibited DAT IC₅₀ = 8.0 nM, similar to rigidified analogs of 1-((3-fluorophenyl)sulfonyl)piperazine, indicating that fluorination enhances DAT selectivity over serotonin transporters (SERT) .
- Serotonin Receptor Antagonism : m-Trifluoromethylphenylpiperazine (compound 3 in ) showed high 5HT2 receptor affinity (IC₅₀ = 1.4 nM), while the target compound’s sulfonyl group may shift selectivity toward acaricidal targets over CNS receptors .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher logP and metabolic stability compared to non-fluorinated analogs suggest improved bioavailability and sustained activity .
Biological Activity
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, often referred to as Vby-825, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Vby-825 is C23H29F4N3O5S. Its structure includes a piperazine ring substituted with a trifluoroethyl group and a sulfonyl group linked to a fluorophenyl moiety. This configuration contributes to its pharmacological properties.
Vby-825 has been studied for its potential as a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is involved in the metabolism of cyclic adenosine monophosphate (cAMP), which plays a crucial role in inflammatory responses. Inhibition of PDE4 can lead to increased levels of cAMP, thereby modulating inflammatory cell activation.
In Vitro Studies
Research has demonstrated that Vby-825 exhibits significant inhibitory activity against PDE4. In enzyme assays, it showed an IC50 value indicative of potent inhibition, leading to reduced activation of inflammatory pathways in various cell types. For instance, studies on eosinophils revealed that Vby-825 effectively decreased their activation and migration in response to inflammatory stimuli.
In Vivo Studies
In animal models, Vby-825 has been shown to reduce symptoms associated with asthma and chronic obstructive pulmonary disease (COPD). For example, administration in ovalbumin-induced asthmatic mice resulted in decreased airway hyperreactivity and improved lung histology. The effective dose (ED50) was determined to be approximately 18.3 mg/kg.
Case Studies
- Asthma Model : A study involving asthmatic mice treated with Vby-825 demonstrated significant reductions in eosinophil peroxidase activity and overall inflammation in lung tissues compared to control groups.
- COPD Model : In models simulating COPD, Vby-825 administration led to improvements in lung function metrics and reduced inflammatory cell infiltration in the airways.
Comparative Analysis
The following table summarizes key findings from various studies on Vby-825 compared to other PDE4 inhibitors:
| Compound | IC50 (nM) | ED50 (mg/kg) | Effect on Eosinophils | Lung Function Improvement |
|---|---|---|---|---|
| Vby-825 | 140 | 18.3 | Significant Reduction | Yes |
| Rolipram | 200 | 25 | Moderate Reduction | Yes |
| PDE-423 | 550 | 20 | Significant Reduction | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
